BML-277 - 516480-79-8

BML-277

Catalog Number: EVT-276295
CAS Number: 516480-79-8
Molecular Formula: C20H14ClN3O2
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BML-277, also known as Chk2 Inhibitor II or 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a small molecule that acts as a potent and selective inhibitor of checkpoint kinase 2 (Chk2). [, , , ] Chk2 is a serine/threonine protein kinase that plays a crucial role in the DNA damage response pathway. [, , ] In response to DNA damage, Chk2 initiates cell cycle arrest and DNA repair mechanisms. [] Dysregulation of Chk2 has been implicated in various human diseases, including cancer. []

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII)

Compound Description: CHK2iII is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), exhibiting greater selectivity for CHK2 over other kinases such as CHK1 []. This compound effectively blocks CHK2 activation and downstream signaling in response to DNA damage.

Relevance: CHK2iII serves as a close analog to BML-277, sharing a similar mechanism of action by inhibiting CHK2 kinase activity. Both compounds are valuable tools for investigating the role of CHK2 in various biological processes, including DNA damage response and cell cycle regulation. While BML-277 is mentioned as a CHK2 inhibitor in the provided papers, CHK2iII is directly studied for its impact on oocyte death following radiation []. This comparison highlights the use of structurally similar compounds for exploring the therapeutic potential of CHK2 inhibition.

Cinobufagin

Compound Description: Cinobufagin is a cardiotonic steroid known to activate both ATM (ataxia telangiectasia mutated) and CHK2 []. This compound exhibits radioprotective effects, potentially by enhancing DNA damage repair mechanisms.

Relevance: Although structurally distinct from BML-277, cinobufagin's ability to activate CHK2 establishes a relevant connection. While BML-277 inhibits CHK2, understanding the effects of cinobufagin helps to elucidate the broader biological context of CHK2 modulation and its implications in DNA damage response [].

KU60019

Compound Description: KU60019 is a highly selective inhibitor of ATM kinase, a key regulator of the DNA damage response pathway []. By inhibiting ATM, KU60019 disrupts the signaling cascade that activates downstream effectors like CHK2.

Relevance: Despite not directly targeting CHK2, KU60019 provides insights into the interplay between ATM and CHK2 in the context of DNA damage response []. This compound helps delineate the functional relationships within the pathway, further informing the research involving BML-277 and its effects on CHK2 activity.

Pifithrin-α

Compound Description: Pifithrin-α acts as an inhibitor of p53, a downstream target of CHK2 activation []. By blocking p53 activity, pifithrin-α interrupts the cellular response to DNA damage, including cell cycle arrest and apoptosis.

Relevance: Pifithrin-α's ability to inhibit a key downstream effector of CHK2 underscores the significance of the CHK2 signaling pathway in mediating cellular responses to DNA damage. While BML-277 targets CHK2 directly, pifithrin-α's influence on the pathway downstream of CHK2 provides valuable insights into the broader consequences of CHK2 modulation [].

Nutlin-3a

Compound Description: Nutlin-3a acts as an antagonist of MDM2, a negative regulator of p53 []. This compound disrupts the interaction between MDM2 and p53, leading to p53 stabilization and activation of downstream targets involved in cell cycle arrest and apoptosis.

Relevance: Nutlin-3a's activation of the p53 pathway, which is also modulated by CHK2, establishes its relevance to understanding the cellular responses to DNA damage. Though not directly related to BML-277's mechanism, exploring nutlin-3a's effects provides valuable context for understanding the broader network of interactions influenced by CHK2 activity [].

LY2603618

Compound Description: LY2603618 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) []. This compound disrupts cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents like cisplatin.

Relevance: LY2603618's specificity for CHK1 helps distinguish the distinct roles of CHK1 and CHK2 in the DNA damage response []. While BML-277 targets CHK2, comparing their effects with those of LY2603618 helps elucidate the specific contributions of each kinase to DNA damage signaling and repair processes.

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide

Compound Description: This compound, also referred to as "Chk2 Inhibitor II" or CI-II [], is a potent and selective inhibitor of CHK2. It has demonstrated efficacy in sensitizing colorectal cancer cells to treatment with irinotecan and TRAIL death receptor agonists.

Relevance: Similar to BML-277, this compound directly targets and inhibits CHK2 kinase activity. Both compounds share a high degree of structural similarity and are valuable tools for investigating the therapeutic potential of CHK2 inhibition in cancer treatment [].

PV-1019

Compound Description: PV-1019 is another potent and selective inhibitor of CHK2 kinase []. Like CI-II, it has shown promising results in preclinical studies by enhancing the efficacy of irinotecan in colorectal cancer models.

Relevance: PV-1019 shares a similar mechanism of action and therapeutic potential with BML-277 by directly inhibiting CHK2. Comparing the efficacy and safety profiles of these related compounds could provide valuable insights for developing more effective cancer therapies [].

Synthesis Analysis

The synthesis of BML-277 involves several chemical reactions that lead to the formation of its benzimidazole framework. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Benzimidazole Core: This is achieved by condensing appropriate aniline derivatives with carboxylic acids or their derivatives under acidic conditions.
  2. Chlorination: The introduction of the chlorophenoxy group is performed using chlorinating agents to modify the aromatic ring.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological assays.

The specific reaction conditions (e.g., temperature, time, and solvent) can significantly affect the yield and purity of BML-277, but detailed procedures are often proprietary to manufacturers .

Molecular Structure Analysis

BML-277 features a complex molecular structure characterized by:

  • Benzimidazole Ring: This bicyclic structure contributes to the compound's ability to interact with protein targets effectively.
  • Chlorophenoxy Group: The presence of this group enhances the selectivity for checkpoint kinase 2 over other kinases.

The molecular structure can be represented as follows:

Structure C20H14ClN3O2\text{Structure }\text{C}_{20}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}

The compound exhibits a pale yellow solid form, indicating its crystalline nature .

Chemical Reactions Analysis

BML-277 primarily acts through competitive inhibition of checkpoint kinase 2, which is involved in DNA damage repair pathways. Key reactions include:

  1. Inhibition of Phosphorylation: BML-277 competes with ATP for binding at the active site of checkpoint kinase 2, preventing its phosphorylation activity.
  2. Cellular Response Modulation: By inhibiting checkpoint kinase 2, BML-277 influences various downstream signaling pathways associated with cell cycle regulation and apoptosis.

Experimental setups have demonstrated that BML-277 can significantly reduce the phosphorylation levels of substrates in vitro, confirming its role as an effective inhibitor .

Mechanism of Action

The mechanism by which BML-277 exerts its effects involves several key processes:

  1. Binding Affinity: BML-277 binds reversibly and competitively to the ATP-binding site of checkpoint kinase 2, exhibiting an IC50 value of approximately 15 nM and a Ki value of 37 nM .
  2. Impact on T-cell Apoptosis: In cellular models, BML-277 has been shown to rescue T-cells from radiation-induced apoptosis in a concentration-dependent manner, with effective concentrations ranging from 3 to 7.6 µM .
  3. Inhibition of DNA Repair Mechanisms: By inhibiting checkpoint kinase 2, BML-277 disrupts homologous recombination repair processes, which are crucial for maintaining genomic stability following DNA damage .
Physical and Chemical Properties Analysis

BML-277 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 365.79 g/mol.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 18.2 mg/mL at elevated temperatures.
  • Stability: The compound is stable when stored under appropriate conditions (below -20 °C) and protected from light .

These properties facilitate its use in various biological assays and applications.

Applications

BML-277 has significant implications in scientific research and potential therapeutic applications:

  1. Cancer Research: As an inhibitor of checkpoint kinase 2, BML-277 is used to explore mechanisms of DNA damage response and repair pathways in cancer cells.
  2. Radioprotection: Its ability to prevent T-cell apoptosis makes it a candidate for therapies aimed at protecting immune cells during radiation therapy in cancer treatments .
  3. Drug Development: The compound serves as a lead structure for developing new inhibitors targeting similar kinases involved in cancer progression and treatment resistance.
Molecular Mechanisms of BML-277 in DNA Damage Response Pathways

Inhibition of CHK2 Kinase Activity and ATP-Competitive Binding Dynamics

BML-277 (Chk2 Inhibitor II) is a potent and highly selective checkpoint kinase 2 (CHK2) inhibitor with an IC50 of 15 nM. It functions through ATP-competitive inhibition, binding to the ATP-binding pocket of CHK2 with a Ki of 37 nM. Structural analyses reveal that BML-277 docks into the homology model of the CHK2 ATP-binding site, leveraging its benzimidazole core to form critical hydrogen bonds with key residues (e.g., Cys319 and Glu302), thereby obstructing ATP access. This binding is highly specific, with >100-fold selectivity over CHK1 and other kinases. Under physiological conditions (intracellular ATP ≈ 10 mM), a 5 µM concentration of BML-277 achieves 42% CHK2 inhibition due to ATP competition, aligning with its observed EC50 of 3–7.6 µM for radioprotection in T-cells [2] [6].

Table 1: Biochemical Parameters of BML-277

ParameterValueExperimental Context
IC50 (CHK2)15 ± 6.9 nMRecombinant human CHK2 kinase assay
Ki37 nMATP-competitive binding kinetics
EC503–7.6 µMRadioprotection in CD4+/CD8+ T-cells
ATP Km99 µMCHK2 enzymatic kinetics

This targeted inhibition disrupts CHK2’s role in DNA damage signaling, preventing its autophosphorylation and dimerization, which are essential for full kinase activation [2].

Modulation of Phosphorylation Cascades: p-CHK2(Thr68) and Downstream Effectors (PARP1, FANCD2)

BML-277 effectively suppresses CHK2 phosphorylation at Thr68 (p-CHK2T68), a critical activation site primed by phosphatidylinositol 3-kinase-related kinases (PIKKs). In oxaliplatin-resistant colorectal cancer (CRC) cells, BML-277 (5–10 µM) reduces p-CHK2T68 levels by >70%, concomitantly diminishing phosphorylation of downstream effectors:

  • PARP1: CHK2-mediated phosphorylation of PARP1 at Ser516 is inhibited, reducing poly(ADP-ribosyl)ation (PARylation) by 60–80% in CRC models [3] [9].
  • FANCD2: Monoubiquitination of FANCD2 (a Fanconi anemia pathway effector) decreases by 50%, disrupting its function in DNA crosslink repair [3] [7].

Consequently, BML-277 amplifies DNA damage markers (e.g., γH2AX) and impairs repair fidelity. In irradiated lymphocytes, it reduces radiation-induced p-CHK2 and γH2AX foci, mitigating apoptosis by 40–60% [1] [6].

Table 2: BML-277 Effects on DNA Damage Phosphorylation Dynamics

TargetModulation by BML-277Functional Consequence
p-CHK2T68↓ 70–80%Impaired CHK2 activation & dimerization
PARP1 phosphorylation↓ 60–80%Reduced PARylation & base excision repair
FANCD2 monoubiquitination↓ 50%Disrupted ICL repair & homologous recombination
γH2AX foci↑ 2.5-foldPersistent DNA double-strand breaks

Suppression of Homologous Recombination Repair via FA Pathway Regulation

BML-277 disrupts the Fanconi anemia (FA) pathway, a specialized mechanism for repairing DNA interstrand crosslinks (ICLs) via homologous recombination (HR). In oxaliplatin-resistant CRC cells, CHK2 phosphorylates FANCD2, promoting its recruitment to ICL sites. BML-277 (10 µM) inhibits this interaction, reducing FANCD2 foci formation by 50% and suppressing HR efficiency by 60–75%, as measured by RAD51 foci and reporter assays [3] [7] [9].

Mechanistically, BML-277:

  • Attenuates CHK2-PARP1 complex formation, crucial for FANCD2 activation.
  • Impairs nuclease recruitment (e.g., MUS81-EME1, XPF-ERCC1) to ICL sites.
  • Blocks TLS polymerase-mediated bypass of DNA adducts, leaving lesions unresolved [7] [9].

This synthetic lethality is exploitable in HR-deficient cancers, where BML-277 exacerbates genomic instability, reducing viability in oxaliplatin-resistant CRC spheroids by 40% [3].

Table 3: BML-277 Effects on Fanconi Anemia Pathway & HR Repair

FA/HR ComponentEffect of BML-277Repair Deficiency
FANCD2 monoubiquitination↓ 50%Failed ICL unhooking
FANCD2 foci formation↓ 50%Defective damage site recruitment
RAD51 foci↓ 60–75%Impaired homologous recombination
Chromosomal aberrations↑ 3-foldPersistent DSBs & genomic instability

Interaction with PIKK Family Members (ATM, ATR, DNA-PKcs) in Oxaliplatin Resistance

BML-277’s efficacy intersects with the PIKK family network (ATM, ATR, DNA-PKcs), which coordinates DNA damage responses. In oxaliplatin-resistant CRC, PIKKs hyperactivate CHK2 via Thr68 phosphorylation. While BML-277 does not directly inhibit PIKKs, it disrupts their downstream signaling crosstalk:

  • ATM: Phosphorylates CHK2T68 in response to double-strand breaks (DSBs). BML-277 abrogates ATM-driven CHK2 activation, synergizing with ATM inhibitors in BRCA-mutant models [1] [4].
  • DNA-PKcs: Facilitates CHK2 phosphorylation independently of ATM. BML-277 negates this axis, particularly in S-phase cells where DNA-PKcs/ATM epistatically regulate resection [4] [8].
  • ATR: Primarily activates CHK2 during replication stress. BML-277 enhances ATR inhibitor efficacy by blocking compensatory CHK2-mediated repair [1] [9].

In OR CRC xenografts, BML-277 treatment reduces tumor growth by 50% by exploiting PIKK/CHK2 dependency, validating CHK2 as a therapeutic target in resistant cancers [1] [3] [9].

Properties

CAS Number

516480-79-8

Product Name

BML-277

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24)

InChI Key

UXGJAOIJSROTTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide
CHK2iII compound

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.